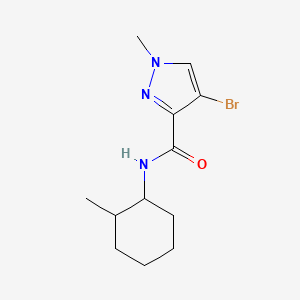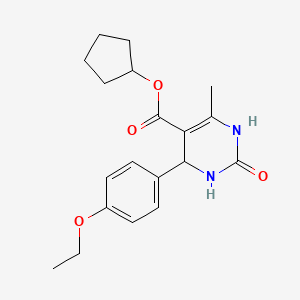![molecular formula C11H13ClF2N6OS B10897959 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B10897959.png)
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a triazole ring substituted with a difluoromethyl group and an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of an appropriate hydrazide with a suitable nitrile.
Coupling of the Rings: The pyrazole and triazole rings are then coupled through an acetamide linkage, which can be achieved by reacting the pyrazole derivative with an acyl chloride derivative of the triazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole and triazole derivatives.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid
- 3-(Difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole
Uniqueness
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide is unique due to the combination of its pyrazole and triazole rings, each with distinct substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C11H13ClF2N6OS |
|---|---|
Poids moléculaire |
350.78 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylpyrazol-1-yl)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]acetamide |
InChI |
InChI=1S/C11H13ClF2N6OS/c1-3-22-11-16-15-10(9(13)14)20(11)18-8(21)5-19-4-7(12)6(2)17-19/h4,9H,3,5H2,1-2H3,(H,18,21) |
Clé InChI |
RHRDTJFFIDLKOV-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(N1NC(=O)CN2C=C(C(=N2)C)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10897878.png)
![2-({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10897879.png)


![N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B10897892.png)
![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897894.png)
![Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897900.png)
![4-bromo-N'-[(E)-(2-ethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897906.png)
![(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897911.png)

![(5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897925.png)
![4-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B10897930.png)
![2-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10897946.png)
![Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B10897950.png)
